Rabeprazole sodium monohydrate

Polymorph screening Solid-state characterization Pharmaceutical preformulation

Rabeprazole sodium monohydrate (CAS 1033853-22-3) is the stoichiometric monohydrate crystalline form of the proton pump inhibitor (PPI) rabeprazole sodium, a substituted benzimidazole that selectively and irreversibly inhibits the gastric H+/K+-ATPase (IC50 = 72 nM). It exists specifically as the crystalline hydrate Form γ, containing one mole of water per mole of rabeprazole sodium (water content 4.5–5.0% w/w), which distinguishes it from the anhydrous form (MW 381.42), the hemihydrate α form, and the sesquihydrate β form.

Molecular Formula C18H22N3NaO4S
Molecular Weight 399.4 g/mol
CAS No. 1033853-22-3
Cat. No. B12750593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole sodium monohydrate
CAS1033853-22-3
Molecular FormulaC18H22N3NaO4S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+]
InChIInChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1;
InChIKeyHKZVUFAIQCTTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole Sodium Monohydrate (CAS 1033853-22-3): Defined Hydrate Form for Consistent Proton Pump Inhibitor Research and Formulation


Rabeprazole sodium monohydrate (CAS 1033853-22-3) is the stoichiometric monohydrate crystalline form of the proton pump inhibitor (PPI) rabeprazole sodium, a substituted benzimidazole that selectively and irreversibly inhibits the gastric H+/K+-ATPase (IC50 = 72 nM) [1]. It exists specifically as the crystalline hydrate Form γ, containing one mole of water per mole of rabeprazole sodium (water content 4.5–5.0% w/w), which distinguishes it from the anhydrous form (MW 381.42), the hemihydrate α form, and the sesquihydrate β form [2]. This defined hydrate stoichiometry provides a reproducible solid-state identity critical for analytical method development, reference standard qualification, and pharmaceutical formulation consistency [3].

Why Rabeprazole Sodium Monohydrate Cannot Be Interchanged with Anhydrous Rabeprazole Sodium or Alternative Hydrate Forms in Regulated Pharmaceutical Development


Substituting rabeprazole sodium monohydrate (Form γ) with anhydrous rabeprazole sodium or the α/β hydrate forms introduces quantifiable risks to batch-to-batch consistency, stability, and regulatory compliance. The α (hemihydrate, ~2.5–3.0% water) and β (sesquihydrate, ~7.5% water) forms are thermodynamically less stable at room temperature and are known to interconvert or transform into mixtures, complicating industrial handling and formulation [1]. Form γ is the only hydrate demonstrated to be thermodynamically stable at ambient conditions with a defined stoichiometric water content (4.5–5.0%) verifiable by Karl Fischer titration and DSC endothermic peak at ~152 °C [2]. For ANDA filers and QC laboratories, the USP reference standard for rabeprazole sodium is specified as the hydrate form, and only the monohydrate Form γ delivers the reproducible XRPD fingerprint required for identity testing and regulatory submission .

Quantitative Differentiation Evidence for Rabeprazole Sodium Monohydrate against Closest In-Class PPIs and Alternative Hydrate Forms


Thermodynamic Stability of Crystalline Form γ Monohydrate Compared to α (Hemihydrate) and β (Sesquihydrate) Forms

Rabeprazole sodium monohydrate as crystalline Form γ is thermodynamically more stable at room temperature than the isomorphic hydrate forms α (hemihydrate, water content ~2.5–3.0%) and β (sesquihydrate, water content ~7.5%), as demonstrated by comparative DSC thermograms [1]. Form γ exhibits a defined water content of 4.5–5.0% w/w (Karl Fischer), consistent with a stoichiometric monohydrate (calculated monohydrate water content: 4.51%), and a sharp DSC endothermic peak at approximately 152 °C [2]. In contrast, α and β forms are reported to undergo phase transformation into other crystalline forms or mixtures thereof during industrial processing, whereas Form γ remains phase-pure under ambient storage conditions [1].

Polymorph screening Solid-state characterization Pharmaceutical preformulation

Superior pKa Value Enables Broader pH Range of Activation Versus Omeprazole, Lansoprazole, and Pantoprazole

Rabeprazole possesses the highest pKa1 among clinically used PPIs, measured at 4.53 (approaching ~5.0 for the pyridine nitrogen), compared with omeprazole (pKa1 = 4.06), lansoprazole (pKa1 = 3.83), and pantoprazole (pKa1 = 3.83) [1]. This higher pKa means rabeprazole undergoes acid-catalyzed conversion to the active sulfenamide at a higher proportion at any given pH within the parietal cell canaliculus, and can be activated at pH values up to ~5.0 almost as rapidly as at pH 1.0 [2]. In contrast, omeprazole and lansoprazole activation rates at pH 5.0 are approximately matched to their serum elimination rates, resulting in narrower activation windows [2]. The relative potency ranking based on 24-h intragastric pH monitoring assigns rabeprazole a potency factor of 2.0 (healthy volunteers) and 1.4 (GERD patients) relative to omeprazole at 1.0, exceeding pantoprazole (0.42/0.59), lansoprazole (1.0/0.8), and matching esomeprazole (1.25/1.25) .

Prodrug activation kinetics pKa determination Acid suppression pharmacology

Least CYP2C19 Genotype-Dependent Pharmacokinetic Variability Among PPIs: Rabeprazole Versus Omeprazole and Lansoprazole

Rabeprazole demonstrates the lowest dependence on CYP2C19 genetic polymorphism for systemic exposure among PPIs. In a direct pharmacokinetic comparison across CYP2C19 genotype groups, rabeprazole AUC in poor metabolizers (PMs) was approximately 3.7- to 4.0-fold higher than in homozygous extensive metabolizers (homEMs), compared with 7.5-fold for omeprazole and 4.0–4.5-fold for lansoprazole [1]. Another study reported rabeprazole AUC ratios of 1.0:1.3:1.8 (homEM:hetEM:PM) after single dose and 1.0:1.1:1.7 after repeated doses, indicating that rabeprazole pharmacokinetics are substantially more consistent across genotype groups than omeprazole [2]. This reduced variability is attributed to rabeprazole's predominant non-enzymatic reduction to the thioether metabolite, with only minor CYP2C19 and CYP3A4 involvement [3].

Pharmacogenomics CYP2C19 polymorphism Inter-individual variability

Lowest CYP2C19 Inhibitory Potency Among PPIs: Reduced Drug-Drug Interaction Liability Versus Omeprazole

In a comparative in vitro assessment using human liver microsomes and recombinant CYP2C19, rabeprazole demonstrated the weakest CYP2C19 inhibitory potency among conventional PPIs, with an IC50 of ≥ 25 μM, ranking: Omeprazole (IC50 ~7.0 μM) > Lansoprazole > Pantoprazole > Rabeprazole (IC50 ≥ 25 μM) > Ilaprazole [1]. The same study reported that omeprazole and esomeprazole are the most potent CYP2C19 inhibitors, whereas rabeprazole and pantoprazole are the weakest, a finding reproduced with recombinant CYP2C19 [2]. This lower inhibitory potency, combined with rabeprazole's predominant non-enzymatic clearance pathway, clinically translates to the lowest risk of pharmacokinetic drug-drug interactions among PPIs, with omeprazole carrying the highest interaction risk [3].

Drug-drug interaction CYP450 inhibition Therapeutic safety margin

Faster Onset of Intragastric Acid Suppression: Rabeprazole 20 mg Versus Omeprazole 20 mg on Day 1 of Dosing

In a randomized controlled trial comparing single-dose 20 mg rabeprazole versus 20 mg omeprazole in obese subjects, rabeprazole achieved a 24-h median percentage of time with gastric pH above 3 of 46.5% (IQR 37.3–54.9), compared with 29.7% (IQR 15.2–55.5) for omeprazole and 8.8% (IQR 4.8–10.8) for placebo [1]. The median 24-h acid concentration [H+] was 22 mmol/L (IQR 14–53) with rabeprazole versus 54 mmol/L (IQR 19–130) with omeprazole (p = 0.01) [1]. In a five-way crossover study at steady state (day 5), rabeprazole 20 mg maintained intragastric pH above 4.0 for a mean of 12.1 hours, significantly exceeding pantoprazole 40 mg (10.1 h, p ≤ 0.001) and comparable to omeprazole 20 mg (11.8 h) and lansoprazole 30 mg (11.5 h) [2]. The accelerated day 1 effect is attributable to rabeprazole's higher pKa enabling rapid accumulation and activation in parietal cells over a broader pH range [3].

Intragastric pH monitoring Onset of action GERD pharmacodynamics

Optimal Procurement and Research Application Scenarios for Rabeprazole Sodium Monohydrate Based on Verified Differentiation Evidence


ANDA Pharmaceutical Development Requiring Polymorph Control and ICH Q6A Compliance

Rabeprazole sodium monohydrate (Form γ) is the preferred solid-state form for abbreviated new drug application (ANDA) development because it is the thermodynamically stable monohydrate with a defined stoichiometric water content of 4.5–5.0% w/w, verifiable by Karl Fischer titration, and an unambiguous XRPD fingerprint (most intense peaks at 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6 ± 0.2° 2θ) [1]. Unlike the α (hemihydrate) and β (sesquihydrate) forms that interconvert under ambient conditions, Form γ remains phase-pure, enabling reproducible dissolution, content uniformity, and stability testing as required by ICH Q6A decision tree #4 for hydrates [2]. The USP reference standard for rabeprazole sodium is specified as the hydrate, and the monohydrate Form γ matches this monograph identity [3].

Clinical Trial Material Sourcing Where Consistent Acid Suppression Across CYP2C19 Genotypes Is Critical

For clinical trials enrolling ethnically diverse populations with known CYP2C19 polymorphism prevalence (15–20% poor metabolizers in Asian populations), rabeprazole sodium monohydrate offers the least genotype-dependent pharmacokinetic variability in the PPI class. The AUC difference between PM and homEM genotypes is only 3.7–4.0 fold for rabeprazole versus 7.5 fold for omeprazole [1]. This reduced variability minimizes confounding by pharmacogenomic factors in trials where gastric acid suppression consistency is an endpoint, and eliminates the need for CYP2C19 genotype stratification that would be required if omeprazole were used [2].

Hospital Formulary Selection for Polypharmacy Patients on CYP2C19 Substrate Drugs

In hospital formularies serving patients on clopidogrel, warfarin, or other CYP2C19 substrate medications, rabeprazole sodium monohydrate is the evidence-based PPI choice due to its weakest CYP2C19 inhibitory potency (IC50 ≥ 25 μM vs omeprazole ~7.0 μM) [1]. Unlike omeprazole and esomeprazole, which carry FDA-mandated warnings for clopidogrel co-administration, rabeprazole demonstrates clinically negligible CYP2C19 inhibition, supported by both in vitro and clinical drug-drug interaction studies [2]. This differentiation directly impacts formulary procurement decisions where minimizing iatrogenic risk in polypharmacy populations is prioritized [3].

Bioequivalence Study Reference Standard Requiring Defined Solid-State Identity

For bioequivalence studies comparing generic rabeprazole sodium delayed-release tablets to the reference listed drug (RLD), the monohydrate Form γ serves as the definitive reference standard due to its well-characterized XRPD pattern, DSC endotherm (~152 °C), and stoichiometric water content [1]. The defined hydrate ensures that dissolution profiles are measured from a consistent solid-state starting material, eliminating variability introduced by mixtures of hydrate forms that could alter intrinsic dissolution rate and confound bioequivalence assessment. This is particularly relevant for biowaiver applications under the BCS classification framework [2].

Quote Request

Request a Quote for Rabeprazole sodium monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.